Cas no 104-55-2 (Cinnamaldehyde)
Cinnamaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Cinnamaldehyde
- 3-PHENYLPROPENAL
- AKOS B004060
- CINNAMIC ALDEHYDE
- CINNAMALDEHYDE, TRANS-
- FEMA 2286
- Cinnamal
- Cinnamaldehyde Solution
- trans-Cinnamaldehyde
- Cassia oil
- (E)-3-phenylprop-2-enal
- 3-Phenyl-2-propenal
- Benzalacetaldehyde
- Cinnamyl aldehyde
- β-Phenylacrolein
- STYRONE
- abionca
- 203-213-9
- NCI-C56111
- Zimtaldehyd
- Cinnaldehyd
- Rou Guiquan
- 肉桂醛
- Abion CA
- 3-Phenylacrylaldehyde
- (E)-Cinnamaldehyde
- Zimtaldehyde
- (2E)-3-phenylprop-2-enal
- Phenylacrolein
- Cinnamylaldehyde
- Cassia aldehyde
- trans-Cinnamic aldehyde
- (E)-3-Phenylpropenal
- 3-Phenylacrolein
- (E)-3-Phenyl-2-propenal
- Cinnemaldehyde
- 2-propenal, 3-phenyl-, (2E)-
- Cinnamaldehyde, (E)-
- trans-Cinnamylaldehyde
- Benzylideneacetaldehyde
- beta-Phenylcr
- FEMA Number 2286
- MLS002454394
- Epitope ID:150921
- (3E)-3-phenylprop-2-enal
- (E)-phenylvinyl aldehyde
- CS-0009609
- 3-Fenylpropenal
- EINECS 203-213-9
- WLN: VH1U1R
- Hefty Dog and Cat Repellent
- SCHEMBL3441
- trans-Cinnamaldehyde, 99%
- s3763
- beta-Phenylcrolein
- CINNAMALDEHYDE [WHO-DD]
- InChI=1/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4
- trans-Cinnamaldehyde, >=99%
- CINNAMALDEHYDE (TRANS)
- (E)-3-Phenyl-propenal
- DB14184
- trans-3-Phenyl-2-propenal
- CHEBI:142921
- CAS-14371-10-9
- TRANS-CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK) [DSC]
- Tox21_303271
- CINNAMAL [INCI]
- EN300-735819
- (E)-3-phenylacrylaldehyde
- 3-Fenylpropenal [Czech]
- NCGC00091512-04
- NSC 16935
- CINNAMALDEHYDE [HSDB]
- Cinnamaldehyde, natural, >=95%, FG
- DTXSID1024835
- NSC-16935
- CINNAMALDEHYDE [II]
- NCGC00257017-01
- (E)-cinnamaldehyde (incorrect)
- B99DD6C7-1C6D-4FE3-A172-54BFDB987683
- trans-Cinnamaldehyde, analytical standard
- transcinnamaldehyde
- MFCD00007000
- (2E)-3-Phenyl-2-propenal
- CCRIS 6222
- bmse010257
- CCG-266119
- Cinnamaldehyde, United States Pharmacopeia (USP) Reference Standard
- CHEMBL293492
- (trans)-cinnamaldehyde
- .beta.-phenylacrolein
- NCGC00091512-01
- CHEBI:16731
- CINNAMALDEHYDE [USP-RS]
- NSC16935
- trans cinnamic aldehyde
- trans-Cinnamaldehyde; trans-3-Phenylacrylaldehyde
- 104-55-2
- EC 203-213-9
- e-cinnamaldehyde
- (E)-3-phenyl-2-propenal(E)-cinnamaldehyde
- CINNAMALDEHYDE [FHFI]
- Aldehyd skoricovy [Czech]
- SR60A3XG0F
- A801001
- trans-3-Phenylacrylaldehyde
- Cinnamaldehyde min. 98%, for synthesis
- (E)-3-phenyl-acrylaldehyde
- Trans-Cinnamaldehyde ,(S)
- DTXCID904835
- (E)-Cinnamic aldehyde
- W-205597
- Acrolein, 3-phenyl-
- Q204036
- 3-Phenyl-2-propen-1-al
- CINNAMALDEHYDE [FCC]
- Cinnamaldehyde (trans), neat
- HMS2268O08
- Cinnamic aldehyde (natural)
- trans-cinnamaldehyde (incorrect)
- D72477
- CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK) [DSC]
- XC-800
- HY-N0609
- BRN 0605737
- NSC-40346
- Cinnamaldehyde 100 microg/mL in Toluene
- NS00003408
- FEMA No. 2286
- AS-12078
- A-Phenylacrolein
- Cinnamaldehyde [NF]
- trans-Cinnamaldehyde, >=98%, FCC, FG
- AM20060482
- Z3219847383
- Tox21_111144
- UNII-SR60A3XG0F
- 2-Propenal, 3-phenyl-, (E)-
- trans-3-phenyl-propenal
- NCGC00091512-05
- CAS-104-55-2
- CCRIS 3189
- AKOS000119171
- C00903
- Cinnamaldehyde, Vetec(TM) reagent grade, 93%
- HSDB 209
- Tox21_201804
- 14371-10-9
- AI3-33275
- trans-3-Phenylacrolein
- DTXSID6024834
- NCGC00091512-07
- 3-phenylprop-2-enal
- NCGC00259353-01
- 2-Propenal, 3-phenyl-
- AI3-00473
- Tox21_200272
- Caswell No. 221A
- GTPL2423
- 2-07-00-00273 (Beilstein Handbook Reference)
- BRN 1071571
- BDBM50203065
- EPA Pesticide Chemical Code 040506
- trans cinnamaldehyde
- SMR000112334
- EN300-19160
- (2E)-3-phenylacrylaldehyde
- CNMA
- HMS3885E04
- NCGC00091512-02
- NCGC00091512-06
- Aldehyd skoricovy
- 4-07-00-00984 (Beilstein Handbook Reference)
- CINNAMALDEHYDE [MI]
- NSC40346
- DTXCID504834
- NCGC00257826-01
- 3-Phenyl-2-propenaldehyde
- AS-75456
- 3-phenyl-propenal
- cis-cinnamic aldehyde
- (Z)-3-phenyl-2-propenal
- cis-cinnamaldehyde
- MLSMR
- (Z)-cinnamaldehyde
- trans3Phenylpropenal
- (E)Cinnamyl aldehyde
- transCinnamic aldehyde
- DB-003796
- (E)3Phenyl2propenal
- STK397371
- 2Propenal, 3phenyl, (E) (9CI)
- (e)-3-Phenylprop-2-en-1-al
- SBI-0635072.0002
- (E)3Phenylacrolein
- trans-Benzenepropenal
- (E)-Cinnamaldehyde; (2E)-3-phenyl-2-propenal
- (e)-3-Phenylacrolein
- CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK)
- beta-phenylacrolein
- trans-3-Phenylpropenal
- USEPA/OPP Pesticide Code: 040506
- CINNAMALDEHYDE (II)
- (E)3Phenylpropenal
- BRD-K38088841-001-01-7
- 2-propenal,3-phenyl-,(E)-
- (e)-3-Phenylprop-2-enone
- transBenzenepropenal
- Benzylidene acetaldehyde
- 2E)-3-Phenyl-2-propenal
- TRANS-CINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK)
- Propenaldehyde, 3-phenyl-
- 2Propenal, 3phenyl, (2E)
- Zimtaldehyde light
- transCinnamylaldehyde
- CINNAMALDEHYDE (USP-RS)
- FEMA NUMBER 2286.
- (E)3Phenylprop2enal
- (E)cinnamaldehyde
- 2-Propenal, 3-phenyl-, (E)-(9CI)
- 2-Propenaldehyde, 3-phenyl-
- ECinnamyl aldehyde
- 2Propenal, 3phenyl, (E)
- Cinnimic Aldehyde
- trans3Phenyl2propenal
- Cinnamaldehyde, (E)
- 3-Phenyl-2-propene-1-al
- Kaneelaldehyde
- 3-PHENYLACRYALDEHYDE
- Aldehido cinamico
- FT34719
- 805-158-1
- 946-230-3
- FC30856
- HY-W019711R
- 604-377-8
- trans-Cinnamaldehyde (Standard)
- Cinnamic aldehyde;3-Phenyl-2-propenal;trans-Cinnamaldehyde
-
- MDL: MFCD00007000
- Inchi: 1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+
- InChI Key: KJPRLNWUNMBNBZ-QPJJXVBHSA-N
- SMILES: O=C/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 132.05800
- Monoisotopic Mass: 132.057514874 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 132.16
- Topological Polar Surface Area: 17.1A^2
- Isotope Atom Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless or yellowish liquid
- Density: 1.05 g/mL at 25 °C(lit.)
- Melting Point: -7.5 ºC
- Boiling Point: 248 °C(lit.)
- Flash Point: Fahrenheit: 257 ° f
Celsius: 125 ° c - Refractive Index: n20/D 1.621(lit.)
- Solubility: 1g/l soluble
- Water Partition Coefficient: Slightly soluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.
- PSA: 17.07000
- LogP: 1.89870
- Odor: PUNGENT, SPICY NOTE
- Refractive Index: Index of refraction: 1.618-1.623 at 20 °C/D
- Vapor Density: 4.6 (vs air)
- Vapor Pressure: 1 mm Hg at 169 °F ; 40 mm Hg at 306° F (NTP, 1992)
- Merck: 13,2319
- FEMA: 2286
- Color/Form: 2000 μg/mL in methanol
- Sensitiveness: Sensitive to light
- Solubility: Soluble in alcohol, ether, chloroform, slightly soluble in water.
Cinnamaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38-43
- Safety Instruction: S26; S36/37
- FLUKA BRAND F CODES:10-23
- RTECS:GD6475000
-
Hazardous Material Identification:
- Hazard Level:6.1
- Packing Group:I; II; III
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C(BD213058)
- Toxicity:ADI has not yet stipulated (fao/who, 1994) LD50 2220mg/kg (rat, orally). MNL 125mg/kg (rats). Gras (FDA § 182.602000).
Cinnamaldehyde Customs Data
- HS CODE:29122900
- Customs Data:
China Customs Code:
2912190090Overview:
HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Cinnamaldehyde Pricemore >>
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| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00274-100g |
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| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00274-1000g |
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Cinnamaldehyde Suppliers
Cinnamaldehyde Related Literature
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1. Stereoselective α-indolylation of enals via an organocatalytic formal cross-coupling with indolesYang Hu,Lei Ju,Lin Lu,Hongmei Ma,Xinhong Yu Org. Biomol. Chem. 2015 13 8869
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Harrison J. Cox,Jing Li,Preety Saini,Joy R. Paterson,Gary J. Sharples,Jas Pal S. Badyal J. Mater. Chem. B 2021 9 2918
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Chang Yu,Yuan-Lin Li,Min Liang,Su-Yi Dai,Li Ma,Wei-Guang Li,Fang Lai,Xiong-Min Liu RSC Adv. 2020 10 19124
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Shiuh-Bin Fang,Hsin-Yu Ko,Sheng-Tung Huang,Chih-Hung Huang,Li-Ting Li,Chia-Chun Chen,Ke-Chuan Wang,Cheng-Pin Pai,Hung-Chang Lee,Hsu-Wei Fang RSC Adv. 2015 5 22097
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Anne Schink,Katerina Naumoska,Zoran Kitanovski,Christopher Johannes Kampf,Janine Fr?hlich-Nowoisky,Eckhard Thines,Ulrich P?schl,Detlef Schuppan,Kurt Lucas Food Funct. 2018 9 5950
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Additional information on Cinnamaldehyde
Cinnamaldehyde (CAS No. 104-55-2): Chemical Profile and Emerging Applications in Modern Research
Cinnamaldehyde, with the chemical formula C₉H₈O, is a naturally occurring aldehyde widely recognized for its distinctive sweet and spicy aroma. Its CAS number, 104-55-2, identifies it as a well-documented compound in the chemical and pharmaceutical industries. This compound is primarily derived from the essential oils of cinnamon bark and other related species, making it a cornerstone in both traditional medicine and contemporary scientific research.
The molecular structure of Cinnamaldehyde features an α,β-unsaturated aldehyde moiety, which contributes to its remarkable reactivity and versatility in chemical synthesis. This structural feature enables it to participate in various biochemical pathways, making it a valuable intermediate in the synthesis of more complex molecules. The compound's ability to undergo oxidation, reduction, and condensation reactions has been leveraged in the development of pharmaceuticals, fragrances, and natural product chemistry.
In recent years, Cinnamaldehyde has garnered significant attention in the field of medicinal chemistry due to its demonstrated biological activities. Studies have highlighted its potential as an anti-inflammatory agent, with mechanisms involving the modulation of nuclear factor kappa B (NF-κB) signaling pathways. This has opened up avenues for its use in the management of chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Furthermore, its antioxidant properties have been attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Emerging research has also explored the antimicrobial and antifungal properties of Cinnamaldehyde. Its efficacy against a range of pathogens has been attributed to its ability to disrupt microbial cell membranes and interfere with vital metabolic processes. These findings have prompted investigations into its potential application in developing novel antimicrobial agents and preservatives for food and cosmetic products. The compound's natural origin also makes it an attractive candidate for green chemistry initiatives, aligning with global efforts to reduce reliance on synthetic chemicals.
The pharmacokinetic profile of Cinnamaldehyde has been another area of active investigation. Preclinical studies have indicated that it exhibits good oral bioavailability and rapid absorption following administration. Its metabolic pathways primarily involve glucuronidation and oxidation, with major metabolites being excreted via bile and urine. This understanding has been crucial in optimizing dosing regimens and minimizing potential side effects, ensuring safe therapeutic use.
Industrial applications of Cinnamaldehyde extend beyond pharmaceuticals into the food and fragrance sectors. Its pleasant aroma makes it a popular component in perfumes, soaps, and cosmetics, while its antimicrobial properties enhance food preservation by inhibiting microbial growth. Additionally, researchers are exploring its role in agricultural applications, where it shows promise as a natural pesticide due to its toxicity to certain insect species without harming beneficial organisms.
The synthesis of derivatives of Cinnamaldehyde has also seen considerable progress. Chemists have developed efficient methods for introducing various functional groups at different positions on the molecule, leading to a library of compounds with tailored biological activities. For instance, hydroxylated derivatives have been found to exhibit enhanced anti-cancer properties by inhibiting proliferation and inducing apoptosis in tumor cells. Such modifications highlight the compound's flexibility as a scaffold for drug discovery.
In conclusion, Cinnamaldehyde (CAS No. 104-55-2) stands as a multifaceted compound with profound implications across multiple scientific disciplines. Its natural abundance, coupled with its versatile chemical reactivity and biological activities, positions it as a key player in modern research. As ongoing studies continue to uncover new applications and mechanisms of action, the potential for innovative uses of this compound remains vast. The integration of cutting-edge synthetic methodologies with traditional knowledge ensures that Cinnamaldehyde will continue to be a cornerstone in both academic research and industrial applications.
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